molecular formula C18H19F2N3O3S B4658610 N-(3-fluoro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide

N-(3-fluoro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide

货号 B4658610
分子量: 395.4 g/mol
InChI 键: XDONXJJAJORHKE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-fluoro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development, activation, and survival of B cells. TAK-659 has been shown to have promising therapeutic potential in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

作用机制

N-(3-fluoro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide works by selectively inhibiting BTK, which is a key component of the BCR signaling pathway. BTK is essential for the activation of downstream signaling pathways that promote cell survival and proliferation in B cells. By inhibiting BTK, this compound blocks this signaling cascade and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to have potent and selective activity against BTK, with an IC50 of 0.85 nM. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in vivo. In preclinical studies, this compound has demonstrated significant antitumor activity in various B-cell malignancies, with minimal toxicity to normal cells.

实验室实验的优点和局限性

One advantage of N-(3-fluoro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide is its high potency and selectivity for BTK, which makes it a valuable tool for studying the role of BCR signaling in B-cell malignancies. Another advantage is its good pharmacokinetic properties, which allow for convenient dosing and administration in animal models. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

未来方向

There are several potential future directions for research on N-(3-fluoro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide. One area of interest is the development of combination therapies that incorporate this compound with other agents, such as chemotherapy or immunotherapy, to enhance its antitumor activity. Another area of interest is the identification of biomarkers that can predict response to this compound, which could help to optimize patient selection and treatment strategies. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of this compound in various B-cell malignancies, and to better understand its mechanism of action and potential limitations.

科学研究应用

N-(3-fluoro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in both in vitro and in vivo studies. In CLL, this compound has been shown to induce apoptosis and inhibit BCR signaling, leading to decreased cell proliferation and increased sensitivity to chemotherapy. In MCL, this compound has been shown to inhibit tumor growth and induce tumor regression in xenograft models. In DLBCL, this compound has been shown to enhance the efficacy of chemotherapy and improve survival in animal models.

属性

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-(4-fluorophenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O3S/c1-13-2-5-15(12-17(13)20)21-18(24)22-8-10-23(11-9-22)27(25,26)16-6-3-14(19)4-7-16/h2-7,12H,8-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDONXJJAJORHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluoro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-fluoro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-fluoro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-fluoro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-fluoro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-fluoro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。